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Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related
mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to
distant sites is a hallmark of malignant tumors. The actin cytoskeleton, a dynamic network of
protein filaments, plays a pivotal role in cell motility and invasion by providing the necessary
force for cell movement and morphological changes.

Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It
is a valuable tool for studying actin dynamics as it induces actin polymerization and stabilizes
existing actin filaments.[1] By disrupting the dynamic nature of the actin cytoskeleton,
Jasplakinolide has been shown to inhibit the proliferation and migration of various cancer cell
lines, including those from breast, prostate, and colon cancers.[1][2]

The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential
of cells.[3] This assay utilizes a two-chamber system separated by a porous membrane coated
with a layer of ECM, such as Matrigel™. Invasive cells are capable of degrading the ECM and
migrating through the pores to the lower chamber, typically attracted by a chemoattractant.

This document provides a detailed protocol for performing a Transwell invasion assay to
evaluate the inhibitory effects of Jasplakinolide on cancer cell invasion. It includes information
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on data presentation and visualization of the experimental workflow and the relevant signaling
pathways.

Data Presentation

The quantitative data from a Transwell invasion assay with Jasplakinolide treatment can be
effectively summarized in a table to allow for easy comparison of the dose-dependent effects of
the compound. The following table is a representative example of how to present such data,
based on studies showing the dose-dependent inhibition of migration in MDA-MB-231 breast
cancer cells.

Table 1: Effect of Jasplakinolide on MDA-MB-231 Cell Invasion

Mean Number of

Jasplakinolide . o % Invasion
. Invading Cells (per  Standard Deviation o

Concentration (nM) . Inhibition

field)

0 (Vehicle Control) 250 +15 0%

10 175 12 30%

50 95 +8 62%

100 40 5 84%

200 15 +3 94%

Note: The data presented in this table is illustrative and serves as an example of expected
results. Actual results may vary depending on the cell line, experimental conditions, and
specific protocol used.

Experimental Protocols
Materials and Reagents

o Transwell inserts with 8.0 um pore size polycarbonate membrane for 24-well plates
o 24-well tissue culture plates

e Matrigel™ Basement Membrane Matrix
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e Cancer cell line (e.g., MDA-MB-231, a highly invasive human breast cancer cell line)[4]
e Complete cell culture medium (e.g., DMEM with 10% FBS)

o Serum-free cell culture medium

o Jasplakinolide

e DMSO (vehicle for Jasplakinolide)

¢ Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

» Cotton swabs

e Methanol or 4% Paraformaldehyde for fixation

e Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)

 Inverted microscope with a camera

Protocol for Transwell Invasion Assay with
Jasplakinolide Treatment

This protocol is adapted from standard Transwell invasion assay procedures.[5][6]
Day 1: Coating of Transwell Inserts
e Thaw Matrigel™ on ice overnight in a 4°C refrigerator.

o Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL. Keep
all solutions and pipette tips on ice to prevent premature gelation.

o Carefully add 100 pL of the diluted Matrigel™ solution to the upper chamber of each
Transwell insert. Ensure the entire surface of the membrane is covered.
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 Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel™ to
solidify.

Day 2: Cell Seeding and Jasplakinolide Treatment

Culture the cancer cells to 70-80% confluency.

Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.

Prepare a stock solution of Jasplakinolide in DMSO. Further dilute the stock solution in
serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM).
Also, prepare a vehicle control with the same final concentration of DMSO.

Trypsinize the cells, centrifuge to pellet, and resuspend them in serum-free medium
containing the different concentrations of Jasplakinolide or the vehicle control.

Count the cells and adjust the concentration to 1 x 1075 cells/mL.

Remove any excess medium from the rehydrated Matrigel™ layer in the Transwell inserts.

Add 200 pL of the cell suspension (containing 2 x 10°4 cells) with the respective
Jasplakinolide concentration or vehicle control to the upper chamber of the inserts.

Add 600 pL of complete medium (containing 10% FBS as a chemoattractant) to the lower
chamber of the 24-well plate.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The
incubation time should be optimized for the specific cell line being used.

Day 3: Fixation, Staining, and Quantification

 After the incubation period, carefully remove the Transwell inserts from the wells.

e Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper
surface of the membrane.

» Fix the invading cells on the lower surface of the membrane by immersing the inserts in
methanol or 4% paraformaldehyde for 20 minutes at room temperature.
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¢ Wash the inserts with PBS.

» Stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes at room
temperature.

o Gently wash the inserts with water to remove excess stain and allow them to air dry
completely.

e Once dry, visualize the invading cells under an inverted microscope.

o Capture images from at least five random fields for each membrane at 100x or 200x
magnification.

o Count the number of stained cells in each field. The data can be expressed as the average
number of invading cells per field or as a percentage of the vehicle control.

Mandatory Visualizations
Experimental Workflow
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Caption: Workflow for the Transwell Invasion Assay with Jasplakinolide Treatment.
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Caption: Jasplakinolide's Impact on Actin Dynamics and Cell Invasion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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